
6-Methoxy-8-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-8-methyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of methoxy and methyl groups to the purine structure can significantly alter its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-methyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with sodium methoxide in methanol, which results in the substitution of the chlorine atom with a methoxy group . The reaction is carried out at room temperature for about 30 minutes. Another method involves the use of 6-chloropurine as a starting material, which is converted to 6-methoxypurine using sodium methoxide in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Methoxy-8-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce various alcohols or amines.
科学的研究の応用
6-Methoxy-8-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methoxy-8-methyl-9H-purine involves its interaction with various molecular targets. As a purine derivative, it can inhibit enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
6-Methoxypurine: Similar in structure but lacks the methyl group at the 8-position.
8-Methylpurine: Similar in structure but lacks the methoxy group at the 6-position.
6-Chloropurine: Used as a starting material for the synthesis of 6-Methoxy-8-methyl-9H-purine.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and biological activity compared to other purine derivatives .
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
6-methoxy-8-methyl-7H-purine |
InChI |
InChI=1S/C7H8N4O/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChIキー |
CEJZXYFXBCXXFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=NC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
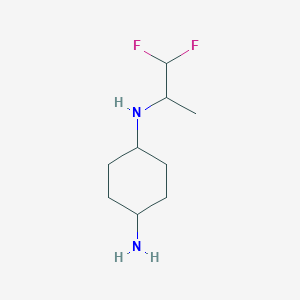
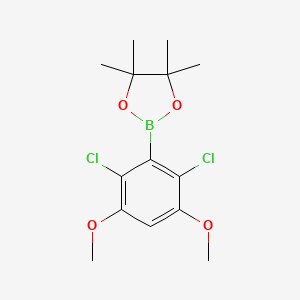

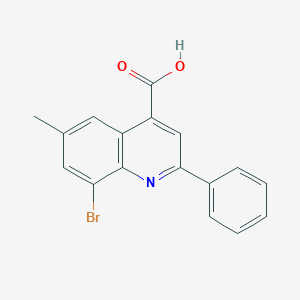
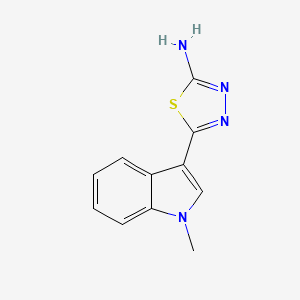

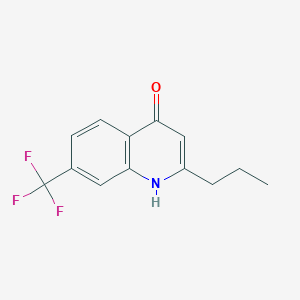
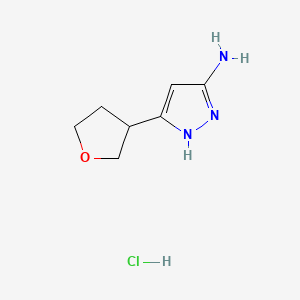
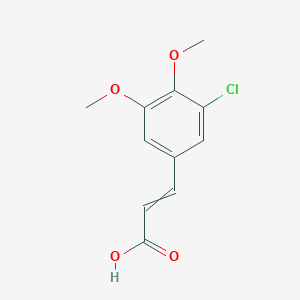


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
